N,N-Diethyl-3-methoxybenzamide

概要

説明

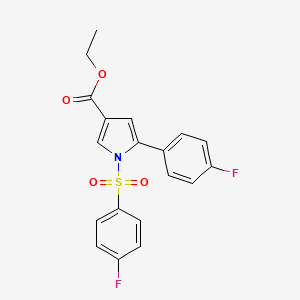

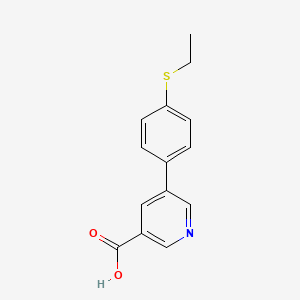

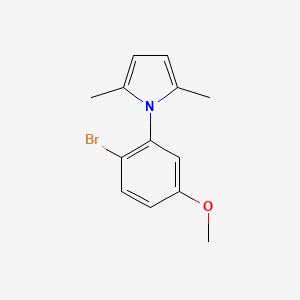

N,N-Diethyl-3-methoxybenzamide is a chemical compound with the CAS Number: 62924-93-0 . It is most commonly used as an ingredient in insect repellants . The structure of N,N-Diethyl-3-methoxybenzamide is similar to DEF, except with the presence of a 3-methylbenzyl group .

Synthesis Analysis

The synthesis of N,N-Diethyl-3-methoxybenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

The molecular weight of N,N-Diethyl-3-methoxybenzamide is 207.27 . The InChI Code is 1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 .Chemical Reactions Analysis

Amides can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides . For the latter, several copper catalysts have been reported in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .Physical And Chemical Properties Analysis

N,N-Diethyl-3-methoxybenzamide is generally synthesized in toxic formamide solvents . Greener solvents would lower production barriers and facilitate applications such as drug delivery .科学的研究の応用

Organic Synthesis

N,N-diethyl-3-methoxybenzamide is used in the development of new techniques for the preparation of organic compounds . It has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methoxybenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This methodology can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .

Insect Repellent

N,N-diethyl-3-methoxybenzamide is the most widely used insect repellent . It has been shown to repel bed bugs during their host-seeking behavior . The repellency of N,N-diethyl-3-methoxybenzamide was observed to be dose-dependent, and it was found that insecticide-resistant bed bugs were significantly more responsive to N,N-diethyl-3-methoxybenzamide than susceptible bed bugs .

Metal-Organic Frameworks (MOFs)

N,N-diethyl-3-methoxybenzamide acts as a metal–organic framework . MOFs are generally synthesized in toxic formamide solvents, and the use of N,N-diethyl-3-methoxybenzamide as a greener solvent would lower production barriers and facilitate applications such as drug delivery .

Controlled-Release Formulations

N,N-diethyl-3-methoxybenzamide-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This application could potentially enhance the effectiveness of the repellent and extend its duration of action .

作用機序

Target of Action

N,N-Diethyl-3-methoxybenzamide, commonly known as DEET, is a potent insect repellent . Its primary targets are the olfactory receptor neurons in the sensilla of insects . These receptors are crucial for insects to detect and respond to environmental cues, including the presence of potential hosts or predators .

Mode of Action

DEET’s mode of action involves interacting with its targets and causing changes in their activity . High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of insects . At least three DEET-sensitive receptors have been functionally deciphered . These DEET-sensitive receptors are even more sensitive to certain botanical terpenes/terpenoids, which also display repellency at varying levels for insects .

Biochemical Pathways

DEET interferes with the normal functioning of the olfactory receptors of insects . It produces a blocking effect on the neuronal responses of insects to specific odors . This interference disrupts the host odor recognition in the odorant receptors of insects . As a result, DEET functions as a stimulus that triggers avoidance behaviors and a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects .

Pharmacokinetics

The pharmacokinetics of DEET involve its absorption, distribution, metabolism, and excretion (ADME) properties . DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .

Result of Action

The result of DEET’s action at the molecular and cellular level is the disruption of the normal functioning of the olfactory receptors of insects . This disruption leads to changes in the behavior of insects, causing them to avoid areas where DEET is present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET . For instance, in the presence of moisture and/or liquid water, DEET’s evaporation rate can be affected, which in turn influences its duration of protection . Because of the importance of volatility control, there have been many attempts to develop controlled-release formulations of DEET to further improve its longevity .

Safety and Hazards

N,N-Diethyl-3-methoxybenzamide is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

将来の方向性

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

特性

IUPAC Name |

N,N-diethyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTOWTFIPGDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349969 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-methoxybenzamide | |

CAS RN |

62924-93-0 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)